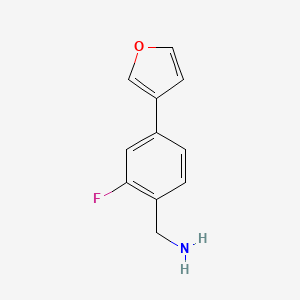

4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid

説明

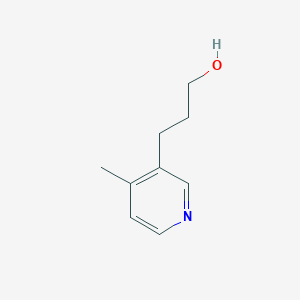

“4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid” is a complex organic compound. It contains a fluoropiperidinyl group, which is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The fluoropiperidinyl group is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely be complex due to the presence of multiple functional groups. For instance, boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .科学的研究の応用

Alzheimer's Disease Diagnosis

One notable application is in the development of fluorescent probes for β-amyloids, indicating its potential for Alzheimer's disease diagnosis. A study synthesized a novel fluorescent probe using a related compound, highlighting its high binding affinities toward Aβ(1–40) aggregates in vitro. This work provides a powerful tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Crystallography and Molecular Structure Analysis

Research into the crystal structure and molecular analysis of related compounds has provided insights into their chemical behavior and interactions. For instance, a study on 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB) employed single crystal inspection and Hirshfeld surface investigation alongside DFT study to elucidate its structure and stability (Ashfaq et al., 2021). Similarly, an analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involved various spectroscopic and computational techniques to understand its molecular structure and properties (Raju et al., 2015).

Inhibition Mechanisms in Biochemical Pathways

A computational study on the inhibition mechanism of Notum by esters of 4-(indolin-1-yl)-4-oxobutanoic acid sheds light on therapeutic strategies against diseases such as osteoporosis, cancer, and Alzheimer’s. The research employed the ONIOM method to analyze the energetics of inhibition steps, providing insights into the irreversible inhibition mechanism (Yildiz & Yildiz, 2022).

Apoptosis Induction

4-Methylthio-2-oxobutanoic acid (MTOB), a compound in the methionine salvage pathway, has been investigated for its ability to induce apoptosis in human cell lines, independent of its effects on ornithine decarboxylase activity. This suggests its potential in cancer research, highlighting a mechanism of action not solely dependent on enzyme inhibition (Tang et al., 2006).

作用機序

Safety and Hazards

The safety and hazards associated with “4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid” would depend on its specific structure and usage. For instance, phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron, is classified as Acute toxicity, Oral (Category 4), H302 .

特性

IUPAC Name |

4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO3/c10-7-2-1-5-11(6-7)8(12)3-4-9(13)14/h7H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAUPJMQOSIMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxylic acid](/img/structure/B1489145.png)

![3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489154.png)

![1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489155.png)

![2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol](/img/structure/B1489161.png)